3-Methoxy-N-neopentylaniline
Overview
Description
3-Methoxy-N-neopentylaniline is a specialty product used in proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .
Synthesis Analysis
A new Schiff base complex of methyltrioxorhenium, derived from 3-methoxy-N-salicylidene aniline, has been synthesized . This complex displays a cis-arrangement of the Schiff base ligand to the Re-bonded methyl group .Molecular Structure Analysis
This compound contains a total of 33 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
A protocol has been proposed to produce methyl-substituted amines by the selective reaction of the methoxy groups of lignin and aniline compounds . It was found that LiI in the ionic liquid 1-hexyl-3-methylimidazolium tetrafluoroborate could catalyze the reaction efficiently .Scientific Research Applications
Metabolism and Biological Activity
Metabolite Analysis in Neurological Disorders
Studies on 3-methoxy derivatives, such as 3-methoxy-4-hydroxyphenylalanine (a close relative to 3-Methoxy-N-neopentylaniline), have shown their presence in urine of patients with specific medical conditions and their potential role in understanding metabolic pathways in neurological disorders (Gjessing, 1963).
Implications in Parkinson's Disease Treatment
Research indicates that 3-methoxy derivatives can interfere with dopamine levels restoration by L-dopa, which has implications for Parkinson's disease treatment strategies (Gervas et al., 1983).
Enzymatic Studies
Investigations into the metabolic pathways of similar compounds in rat liver have provided insights into enzymatic processes, which could be relevant for understanding how this compound and similar compounds are metabolized (Maeda & Shindo, 1976).
Synthetic Applications
Synthetic Methodologies
Research on the synthesis of deuterium-labeled catecholamines and their precursors, including methoxy-substituted compounds, highlights the potential of these compounds in developing analytical methods and studying metabolic pathways (Lindström et al., 1974).
Antibacterial Activity
Studies on 3-substituted uracils, which share structural similarities with this compound, have revealed their potent inhibitory effects on bacterial DNA polymerase and significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Zhi et al., 2005).
Mechanism of Action
Target of Action
3-Methoxy-N-neopentylaniline is a specialty product used in proteomics research . .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that this compound may potentially influence pathways involving carbon–carbon bond formation.
Result of Action
Given its use in proteomics research , it may be involved in protein-related processes.
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-3-methoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVZIMXMRPDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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